Cas no 6382-07-6 (p-t-amylphenoxyethanol)

p-t-amylphenoxyethanol structure
p-t-amylphenoxyethanol structure
Nome del prodotto:p-t-amylphenoxyethanol
Numero CAS:6382-07-6
MF:C13H20O2
MW:208.296704292297
MDL:MFCD00020599
CID:960929
PubChem ID:80797

p-t-amylphenoxyethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • p-t-amylphenoxyethanol
    • 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
    • 2-(p-tert-Amylphenoxy)ethanol
    • 2-(p-tert-Pentylphenoxy)ethanol
    • Ethanol, 2-(p-tert-pentylphenoxy)-
    • Ethanol, 2-[p-(1,1-dimethylpropyl)phenoxy]-
    • NSC 408020
    • AI3-00449
    • 2-[4-(2-methylbutan-2-yl)phenoxy]ethan-1-ol
    • DTXSID1064299
    • 2-(4-tert-Pentylphenoxy)ethanol #
    • 3I9J043Q2C
    • Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
    • NS00045117
    • UNII-3I9J043Q2C
    • 2-(4-(Tert-pentyl)phenoxy)ethanol
    • 2-(4-(Tert-pentyl)phenoxy)ethan-1-ol
    • P-Tert-Amyl Phenoxy Ethanol
    • MFCD00020599
    • 2-[4-(2-methylbutan-2-yl)phenoxy]ethanol
    • SCHEMBL1074628
    • TS-00406
    • Ethanol,1-dimethylpropyl)phenoxy]-
    • AKOS009235494
    • 2-[4-(1,1-Dimethyl-propyl)-phenoxy]-ethanol
    • 6382-07-6
    • 2-(4-(1,1-Dimethylpropyl)phenoxy)ethanol
    • Ethanol, 2-(4-(1,1-dimethylpropyl)phenoxy)-
    • NSC-408020
    • EINECS 228-976-5
    • (p-tert-Amylphenoxy)ethanol
    • NSC408020
    • DTXCID2044137
    • Ethanol, 2-(p-(1,1-dimethylpropyl)phenoxy)-
    • MDL: MFCD00020599
    • Inchi: InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3
    • Chiave InChI: BXXDXUTVAFRBKC-UHFFFAOYSA-N
    • Sorrisi: CCC(C)(C)C1=CC=C(C=C1)OCCO

Proprietà calcolate

  • Massa esatta: 208.1464
  • Massa monoisotopica: 208.146329876g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 29.5Ų

Proprietà sperimentali

  • PSA: 29.46
  • LogP: 2.74530

p-t-amylphenoxyethanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB532505-1 g
2-[4-(1,1-Dimethyl-propyl)-phenoxy]-ethanol
6382-07-6
1g
€121.80 2022-08-31
abcr
AB532505-5g
2-[4-(1,1-Dimethyl-propyl)-phenoxy]-ethanol; .
6382-07-6
5g
€412.10 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429343-500mg
2-(4-(Tert-pentyl)phenoxy)ethan-1-ol
6382-07-6 98%
500mg
¥354.00 2024-05-05
Crysdot LLC
CD12048893-5g
2-(4-(Tert-pentyl)phenoxy)ethanol
6382-07-6 97%
5g
$327 2024-07-24
1PlusChem
1P00F4B6-5g
P-TERT-AMYL PHENOXY ETHANOL
6382-07-6
5g
$887.00 2025-02-27
abcr
AB532505-5 g
2-[4-(1,1-Dimethyl-propyl)-phenoxy]-ethanol
6382-07-6
5g
€347.30 2022-08-31
abcr
AB532505-1g
2-[4-(1,1-Dimethyl-propyl)-phenoxy]-ethanol; .
6382-07-6
1g
€141.10 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429343-250mg
2-(4-(Tert-pentyl)phenoxy)ethan-1-ol
6382-07-6 98%
250mg
¥252.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429343-1g
2-(4-(Tert-pentyl)phenoxy)ethan-1-ol
6382-07-6 98%
1g
¥609.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429343-5g
2-(4-(Tert-pentyl)phenoxy)ethan-1-ol
6382-07-6 98%
5g
¥2226.00 2024-05-05
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6382-07-6)p-t-amylphenoxyethanol
A1168774
Purezza:99%
Quantità:5g
Prezzo ($):244.0